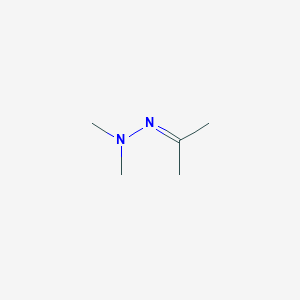
丙酮二甲基腙
描述
Synthesis Analysis
The synthesis of acetone derivatives involves various chemical reactions, highlighting the reactivity and adaptability of acetone in synthetic chemistry. For instance, tosylhydrazones of carbonyl compounds can be converted into carbonyl compounds under mild conditions through treatment with dimethyldioxirane generated in situ from acetone and potassium peroxymonosulfate (Jung, Kim, & Kim, 1992). Additionally, the reaction between acetone arylhydrazones and acetyl isocyanate produces 4-acetyl-1-aryl-3,3-dimethyl-1,2,4-triazolidin-5-ones, demonstrating acetone's utility in generating complex structures (Sarathi & Hank, 1990).
Molecular Structure Analysis
The molecular structure of acetone derivatives is characterized by diverse bonding and aggregation patterns. For example, acetone 2,4-dinitrophenylhydrazone exhibits supramolecular aggregation, with molecules linked by hydrogen bonds and π-π stacking interactions, indicating a complex structural behavior (Wardell, Howie, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Acetone and its derivatives undergo various chemical reactions, illustrating their reactivity. For instance, chemiluminescence studies of dimethyldioxetanone reveal the unimolecular generation of excited singlet and triplet acetone, showcasing the energetic transitions and reactive pathways acetone derivatives can participate in (Schmidt & Schuster, 1980).
Physical Properties Analysis
The physical properties of acetone and its derivatives, such as dimethyl sulfoxide, reflect their intermolecular interactions and structural orientation. For instance, orientational correlations in liquid acetone and dimethyl sulfoxide have been explored, revealing the alignment of dipoles and the influence of molecular symmetry on spatial orientation and interactions (McLain, Soper, & Luzar, 2006).
Chemical Properties Analysis
The chemical properties of acetone derivatives, such as their reactivity in various solvents and under different conditions, have been extensively studied. For example, the dehydration of D-fructose to 5-hydroxymethylfurfural in sub- and supercritical acetone showcases the solvent's role in facilitating significant chemical transformations (Bicker, Hirth, & Vogel, 2003).
科学研究应用
1. Synthesis of Unsymmetrical Ketones
- Summary of Application: Acetone dimethylhydrazone is used in the synthesis of unsymmetrical ketones. This process involves the successive alkylation of acetone dimethylhydrazone .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the alkylation of acetone dimethylhydrazone .
- Results or Outcomes: This method has been successfully applied to the synthesis of dihydrojasmone .
2. Claisen-Schmidt Reaction
- Summary of Application: Acetone dimethylhydrazone is used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones .
- Methods of Application: The method involves microwave irradiation of aldehydes with acetone .
- Results or Outcomes: The reaction produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .
3. Anastrozole Synthesis
- Summary of Application: Acetone dimethylhydrazone is used in the synthesis of Anastrozole, a medication used in the treatment of breast cancer .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesis of Anastrozole using Acetone dimethylhydrazone has been successfully achieved .
4. Conversion of Acetone into Mesitylene
- Summary of Application: Acetone dimethylhydrazone is used in the conversion of acetone into mesitylene, a high-value chemical used in manufacturing processes .
- Methods of Application: The method involves the use of both base and acid catalysts, either as separate beds or as mechanical mixtures . The experiments were carried out in the range of temperatures from 200 to 400 °C .
- Results or Outcomes: The reaction enhances the mesitylene productivity by more than 57% to the most active catalyst (Al-MCM-41), working at a low temperature (250 °C) .
5. Biomedical Applications
- Summary of Application: Acetone dimethylhydrazone, as a type of hydrazone, presents an opportunity for enhancing drug delivery through site-specific drug release, including areas such as tumor tissue or thrombosis .
- Methods of Application: Many researchers are experimenting on how to more efficiently form these hydrazones, specifically using heat and chemical catalysts .
- Results or Outcomes: Hydrazones respond on the pH environment or are synthesized with particular functional groups of the hydrazone and are two of the many unique features that allow for their programmed drug release . Their flexibility allows them to be relevant in a diverse range of applications, from anti-inflammatory to anticancer to acting as a chelating agent .
6. Renewable Fuels and Chemicals
- Summary of Application: The transformation of acetone (a byproduct of phenol manufacturing or a bioderived chemical) into mesitylene is a very attractive reaction to prepare renewable fuels and chemicals .
- Methods of Application: This reaction has been studied over both base and acid catalysts, with relevant limitations . The experiments were carried out in the range of temperatures from 200 to 400 °C .
- Results or Outcomes: The observed synergistic effects enhance the mesitylene productivity by more than 57% to the most active catalyst (Al-MCM-41), working at a low temperature (250 °C) .
安全和危害
Acetone dimethylhydrazone is classified as a highly flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
未来方向
属性
IUPAC Name |
N-methyl-N-(propan-2-ylideneamino)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMDKUVIBSETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158998 | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetone dimethylhydrazone | |
CAS RN |
13483-31-3 | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone Dimethylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
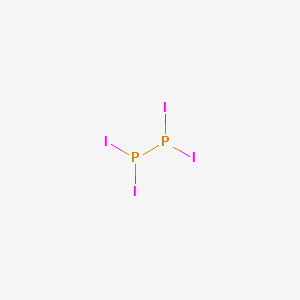
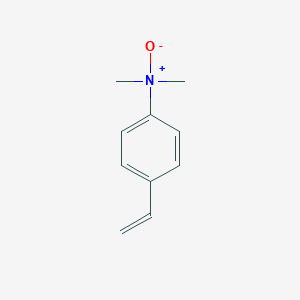
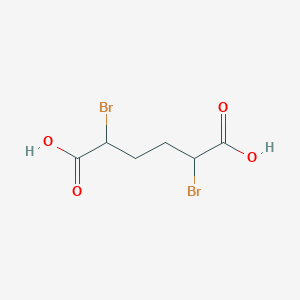
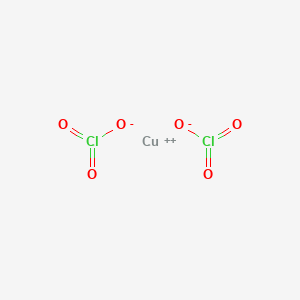
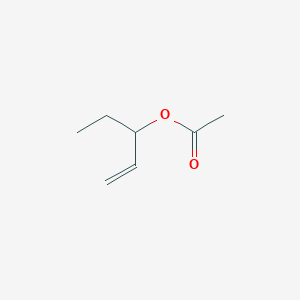
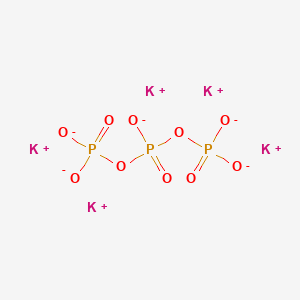
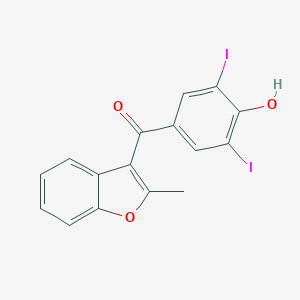
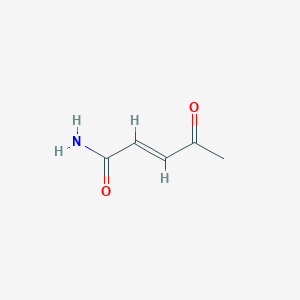
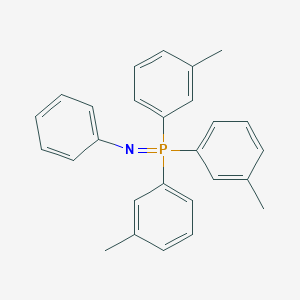
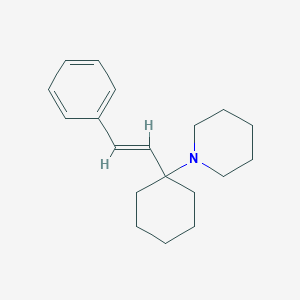
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)